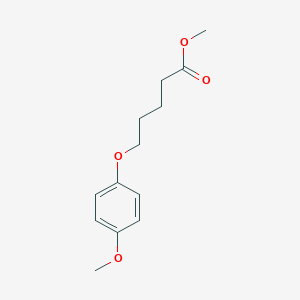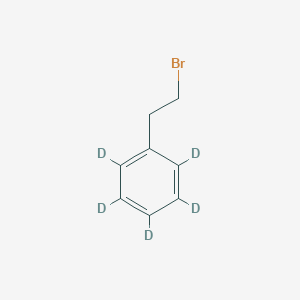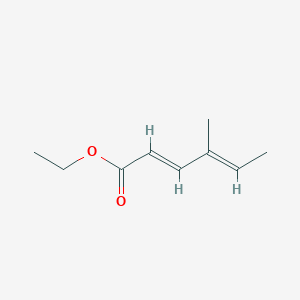
Hidracina-d4 monodeuterato
Descripción general
Descripción
Hydrazine-d4 monodeuterate is a hydrazine derivative that has been used in numerous scientific research applications. It is a colorless, volatile, and highly flammable liquid that is soluble in water and organic solvents, and is used as a reducing agent in organic and inorganic chemistry. Hydrazine-d4 monodeuterate is a stable isotope of hydrazine, and has been used in research to study the structure and chemical properties of hydrazine, as well as to study the mechanism of action of hydrazine in biological systems.
Aplicaciones Científicas De Investigación
Investigación Química
La hidracina-d4 monodeuterato es un compuesto deuterado que se utiliza a menudo en la síntesis química y los estudios de etiquetado isotópico . Su enriquecimiento isotópico lo convierte en una herramienta valiosa para la espectroscopia de RMN, donde puede ayudar a dilucidar los mecanismos de reacción y las estructuras moleculares. En la química sintética, sirve como reactivo o bloque de construcción para moléculas más complejas.
Medicina
En la investigación médica, la this compound se utiliza en proteómica para estudiar las interacciones y modificaciones de las proteínas . Su forma deuterada permite el análisis de espectrometría de masas, lo que ayuda a la identificación de proteínas y sus modificaciones postraduccionales, lo cual es crucial para comprender las enfermedades a nivel molecular.
Ciencias Ambientales
Este compuesto es fundamental en el análisis ambiental, particularmente como agente derivatizante para detectar aldehídos y cetonas en varias muestras . Se utiliza para evaluar la calidad del aire y del agua mediante la cuantificación de cantidades traza de contaminantes, contribuyendo así a los esfuerzos de monitoreo y protección ambiental.
Ciencia de Materiales
La this compound juega un papel en el desarrollo de nuevos materiales, como los nanobarras, que tienen aplicaciones en electrónica y nanotecnología . Su reactividad y estabilidad en diferentes condiciones la hacen adecuada para crear materiales con propiedades específicas.
Bioquímica
En bioquímica, se utiliza para la cinética enzimática y los estudios metabólicos . Los investigadores pueden rastrear las vías bioquímicas y las reacciones catalizadas por enzimas, proporcionando información sobre los procesos celulares y las posibles dianas terapéuticas.
Farmacología
Los derivados de la hidracina, incluida la this compound, se estudian por su potencial como agentes farmacéuticos . Son de interés por sus propiedades antimicrobianas y se están investigando para su uso en el desarrollo de nuevos medicamentos.
Química Analítica
Es un componente clave en la química analítica para el desarrollo de sensores electroquímicos . Estos sensores están diseñados para detectar hidracina y sus derivados con alta sensibilidad y selectividad, lo cual es importante para la seguridad industrial y el monitoreo ambiental.
Procesos Industriales
La this compound también es relevante en los procesos industriales, particularmente en la síntesis de siliconas reactivas utilizadas en adhesivos y selladores . Sus propiedades químicas facilitan la producción de materiales con características deseadas para diversas aplicaciones.
Propiedades
IUPAC Name |
deuterated water;1,1,2,2-tetradeuteriohydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H].[2H]O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584458 | |
| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.098 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102096-80-0 | |
| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102096-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)






![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)